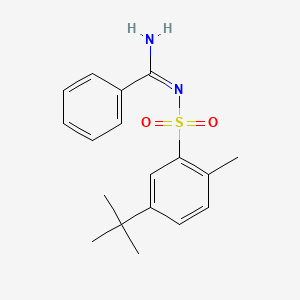

N'-(5-tert-butyl-2-methylphenyl)sulfonylbenzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N'-(5-tert-butyl-2-methylphenyl)sulfonylbenzenecarboximidamide" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl sulfone derivatives and their chemical properties, which can be related to the compound . These derivatives are used in a range of synthetic applications, including aminohydroxylation, aziridination, and olefination reactions, and are valuable for constructing nitrogen-containing molecules .

Synthesis Analysis

The synthesis of tert-butyl sulfone derivatives is well-documented in the literature. For instance, tert-butylsulfonamide has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins . Additionally, enantioenriched primary tert-butanesulfonimidamides have been synthesized via imination-hydrazinolysis of N'-tert-butanesulfinyl amidines, which involves copper-catalyzed sulfonyl nitrene transfer or iodonitrene-based NH transfer . Moreover, three-component coupling reactions have been employed to synthesize cyclic N-sulfonylamidines with high stereocontrol .

Molecular Structure Analysis

The molecular structure of tert-butyl sulfone derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, as seen in tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates . The sulfonyl group's interaction with other parts of the molecule, such as a thiadiazole ring, can lead to a distorted arrangement around the sulfur atom, as observed in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate .

Chemical Reactions Analysis

Tert-butyl sulfone derivatives participate in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . Tert-butyl sulfoxide can be activated and reacted with different nucleophiles to produce a range of sulfinic acid amides, sulfoxides, and sulfinic acid esters . Furthermore, tert-butyl sulfone derivatives have been used in the Julia-Kocienski olefination reaction to synthesize disubstituted alkenes and dienes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl sulfone derivatives are influenced by the tert-butyl group and the sulfonyl moiety. The tert-butyl group is known for its steric bulk, which can affect the reactivity and selectivity of the molecule in chemical reactions . The sulfonyl group is a key functional group that can engage in various chemical transformations due to its reactivity towards nucleophiles . The stability and reactivity of these compounds are crucial for their application in organic synthesis and the development of new synthetic methodologies .

Applications De Recherche Scientifique

1. Organic Synthesis and Catalysis

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a prominent method for forming carbon-carbon bonds. Research on 3,5-bis(trifluoromethyl)phenyl sulfones showcases their utility in the Julia-Kocienski olefination, leading to the efficient synthesis of methoxylated stilbenes such as trimethylated resveratrol. This reaction highlights the importance of sulfonyl compounds in organic synthesis, offering pathways to complex molecular architectures (Alonso et al., 2005).

2. Materials Science

Polyimide Synthesis

The development of high-performance polyimides involves the use of diamines with bulky substituents, such as 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene. These compounds facilitate the creation of polymers with exceptional thermal stability and mechanical properties, critical for aerospace and electronic applications (Liaw & Liaw, 1996).

3. Analytical Chemistry

Sulfonamide Detection

The determination of sulfonamides in complex matrices like bovine milk involves sophisticated sample preparation techniques. Ionic liquids supported on silica surfaces have been evaluated for their efficacy in online solid-phase extraction, demonstrating the role of sulfonyl compounds in enhancing analytical methods for food safety and pharmaceutical analysis (Silva & Lanças, 2018).

Propriétés

IUPAC Name |

N'-(5-tert-butyl-2-methylphenyl)sulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-13-10-11-15(18(2,3)4)12-16(13)23(21,22)20-17(19)14-8-6-5-7-9-14/h5-12H,1-4H3,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYKPPKRYCDGLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N=C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2507587.png)

![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)

![[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B2507590.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)

![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)

![5,6-Dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2507600.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)

![(3E)-3-{[4-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2507604.png)